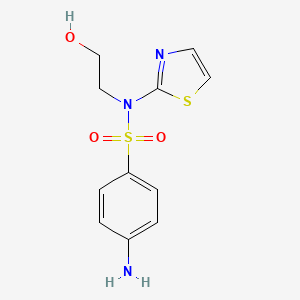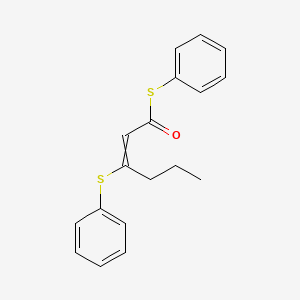![molecular formula C12H12ClFN2O3 B12532885 ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B12532885.png)
ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate is a synthetic organic compound characterized by the presence of a diazenyl group attached to a 3-chloro-4-fluorophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate typically involves the diazotization of 3-chloro-4-fluoroaniline followed by coupling with ethyl acetoacetate. The reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst. The resulting product is then purified through recrystallization or chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the chloro or fluoro atoms.
Applications De Recherche Scientifique
Ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes, such as tyrosinase.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound’s structural features allow it to interact with specific pathways involved in cellular processes, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate can be compared with other diazenyl compounds, such as:
These compounds share similar structural motifs but differ in their functional groups and overall reactivity. The presence of the diazenyl group in this compound imparts unique chemical and biological properties, making it distinct from other related compounds.
Propriétés
Formule moléculaire |
C12H12ClFN2O3 |
|---|---|
Poids moléculaire |
286.68 g/mol |
Nom IUPAC |
ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C12H12ClFN2O3/c1-3-19-12(18)11(7(2)17)16-15-8-4-5-10(14)9(13)6-8/h4-6,17H,3H2,1-2H3/b11-7-,16-15? |
Clé InChI |
GKIGVUDNFKZXBV-VCHKQBRCSA-N |
SMILES isomérique |
CCOC(=O)/C(=C(\C)/O)/N=NC1=CC(=C(C=C1)F)Cl |
SMILES canonique |
CCOC(=O)C(=C(C)O)N=NC1=CC(=C(C=C1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



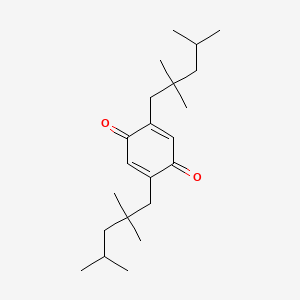
![4-[[4-Hydroxy-3,5-bis(1-methylcyclohexyl)phenyl]methyl]-2,6-bis(1-methylcyclohexyl)phenol](/img/structure/B12532810.png)
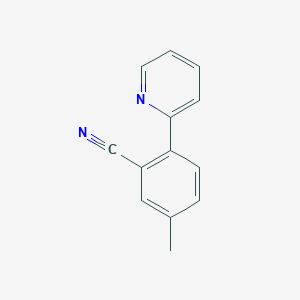
![5-[4-(Methylsulfanyl)phenyl]pentanoic acid](/img/structure/B12532831.png)
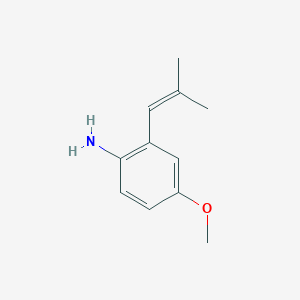

![4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid](/img/structure/B12532843.png)
![[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol](/img/structure/B12532859.png)

